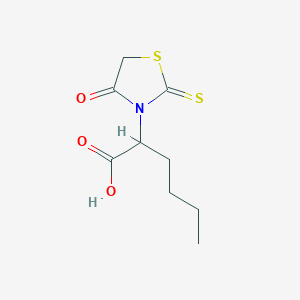![molecular formula C14H11BFNO5 B13355617 Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- CAS No. 827299-98-9](/img/structure/B13355617.png)
Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Borono-5-(2-fluorobenzamido)benzoic acid is an organoboron compound with the molecular formula C14H11BFNO5 It is a derivative of benzoic acid, featuring both a boronic acid group and a fluorobenzamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-5-(2-fluorobenzamido)benzoic acid typically involves the reaction of 2-fluorobenzoyl chloride with 3-amino-5-carboxylphenylboronic acid. The reaction is carried out in the presence of sodium hydrogencarbonate in a mixture of diethyl ether and water at temperatures ranging from 0°C to room temperature. The product is then extracted and purified through recrystallization from ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Borono-5-(2-fluorobenzamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Amide Formation: The fluorobenzamido group can react with amines to form amides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Conversion to carboxylic acids or alcohols.
Reduction Products: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Borono-5-(2-fluorobenzamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Borono-5-(2-fluorobenzamido)benzoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorobenzamido group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Borono-5-bromo-2-fluorobenzoic acid
- 3-Borono-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid
Uniqueness
3-Borono-5-(2-fluorobenzamido)benzoic acid is unique due to the presence of both a boronic acid group and a fluorobenzamido groupThe fluorobenzamido group enhances the compound’s binding properties, making it more effective in biological and medicinal applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
827299-98-9 |
|---|---|
Molekularformel |
C14H11BFNO5 |
Molekulargewicht |
303.05 g/mol |
IUPAC-Name |
3-borono-5-[(2-fluorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H11BFNO5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7,21-22H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
PZBUMDTXSPOVHR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13355539.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355568.png)
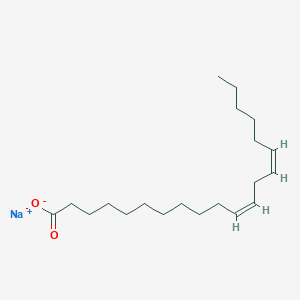
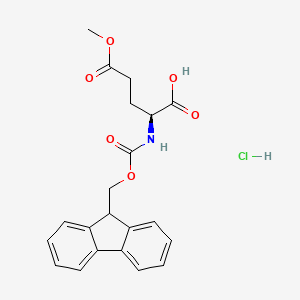
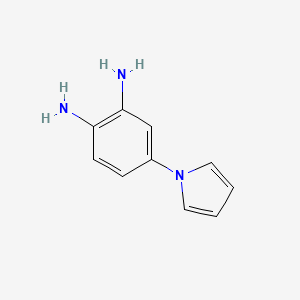
![6-(2,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355584.png)
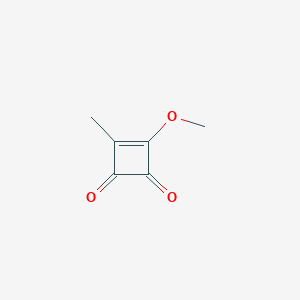
![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
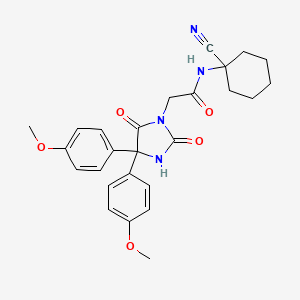
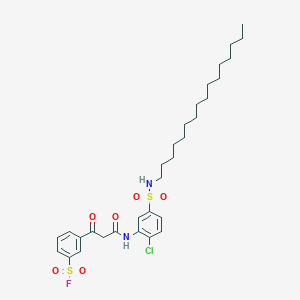

![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
